8-Bromo-N,N-dimethylquinoxaline-6-carboxamide
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Overview
Description
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a bromine atom at the 8th position, a dimethylamino group at the N,N position, and a carboxamide group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by the introduction of the dimethylamino and carboxamide groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Scientific Research Applications
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-N,N-dimethylquinoxaline-6-carboxamide
- 8-Fluoro-N,N-dimethylquinoxaline-6-carboxamide
- 8-Iodo-N,N-dimethylquinoxaline-6-carboxamide
Uniqueness
8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H10BrN3O |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
8-bromo-N,N-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H10BrN3O/c1-15(2)11(16)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,1-2H3 |
InChI Key |
QYJFIQYXQJMGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=NC=CN=C2C(=C1)Br |
Origin of Product |
United States |
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